2-(2-((4-chlorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-methylacetamide

Description

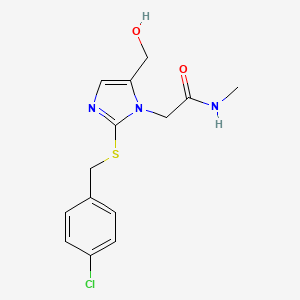

2-(2-((4-Chlorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-methylacetamide is a structurally complex imidazole derivative featuring:

- A 1H-imidazole core substituted with a hydroxymethyl group at position 3.

- A 4-chlorobenzyl thioether group at position 2.

- An N-methylacetamide side chain linked to the imidazole nitrogen.

Its molecular formula is inferred as C₁₆H₁₇ClN₄O₂S (calculated molecular weight: 380.85 g/mol), based on analogous compounds in and .

Properties

IUPAC Name |

2-[2-[(4-chlorophenyl)methylsulfanyl]-5-(hydroxymethyl)imidazol-1-yl]-N-methylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16ClN3O2S/c1-16-13(20)7-18-12(8-19)6-17-14(18)21-9-10-2-4-11(15)5-3-10/h2-6,19H,7-9H2,1H3,(H,16,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZNVHIJWNAKHRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CN1C(=CN=C1SCC2=CC=C(C=C2)Cl)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(2-((4-chlorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-methylacetamide, with CAS Number 921568-50-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

- Molecular Formula : C16H18ClN3O2S

- Molecular Weight : 351.9 g/mol

- Structure : The compound features an imidazole ring, a hydroxymethyl group, and a thioether linkage which are critical for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including the formation of the imidazole ring and the introduction of the thioether group. The synthetic route may include:

- Formation of the Imidazole Ring : Cyclization of appropriate precursors.

- Nucleophilic Substitution : Reaction of a chlorobenzyl halide with a thiol.

- Acetamide Formation : Alkylation using N-methylacetamide.

Biological Activity

The biological activity of this compound has been investigated in various studies, focusing on its pharmacological effects:

Anticonvulsant Activity

Research has demonstrated that derivatives of imidazole compounds exhibit anticonvulsant properties. For instance:

- A study evaluated several imidazole derivatives for their anticonvulsant activity against maximal electroshock seizure (MES) models, revealing significant protective effects at specific doses (30, 100, and 300 mg/kg) .

Inhibition Studies

The compound's structural features suggest potential inhibition of various enzymes:

- Monoamine Oxidase (MAO) : Some imidazole derivatives have shown selective inhibition towards MAO-B, which is crucial for neurodegenerative disease treatment .

- Acetylcholinesterase (AChE) : Compounds with similar structures displayed mixed-type inhibition against AChE, indicating potential use in treating Alzheimer's disease .

Case Studies and Research Findings

Several studies highlight the biological implications of this compound:

The mechanism by which this compound exerts its biological effects is likely through interaction with specific molecular targets such as:

- Enzymes : Inhibition of MAO and AChE.

- Receptors : Modulation of neurotransmitter systems involved in seizure activity.

Scientific Research Applications

2-Diethylaminomethyl-5-phenyl-furan-3-carboxylic acid has potential pharmacological applications, especially as an antimicrobial and anticancer agent, due to its unique combination of functional groups. It is also used in proteomics research, specifically in studying protein interactions, modifications, and functions. The compound's unique structure enables it to interact with specific proteins, making it valuable for identifying and characterizing protein complexes.

Mechanism of Action

The mechanism of action of 2-Diethylaminomethyl-5-phenyl-furan-3-carboxylic acid involves interactions with specific molecular targets, such as proteins. The diethylaminomethyl group can form hydrogen bonds and electrostatic interactions with amino acid residues in proteins, facilitating the binding and stabilization of protein complexes. This interaction can modulate the activity and function of the target proteins, making it useful in proteomics research.

Reactivity

The reactivity of 5-Diethylaminomethyl-2-phenyl-furan-3-carboxylic acid hydrochloride can be attributed to its functional groups. The carboxylic acid group (-COOH) can undergo typical reactions:

- Esterification

- Amide formation

- Salt formation

The diethylamino group can also participate in nucleophilic substitutions, making it a versatile intermediate in organic synthesis.

Scientific Research Applications

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties of Comparable Compounds

Key Comparative Insights

A. Substituent-Driven Bioactivity

- The 4-chlorobenzyl thioether group in the target compound is analogous to substituents in 5e and Compound 9 , which are critical for enzyme binding. For example, the 4-fluorophenyl group in Compound 9 enhances COX-2 selectivity .

- The hydroxymethyl group at position 5 is unique to the target compound; similar hydroxymethyl substituents in imidazoles are associated with improved solubility and metabolic stability .

B. Pharmacophore Comparisons

- Acetamide Linkers : The N-methylacetamide side chain in the target compound is structurally simpler than the thiazole-acetamide in Compound 9 or the triazole-thiazole systems in 9c . These differences may influence target selectivity.

- Heterocyclic Cores : Thiadiazole (5e ) and triazole (9c ) derivatives exhibit distinct binding modes compared to imidazole-based compounds due to variations in electronic properties and steric bulk.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.